molecular formula C11H9BrF3NO B1525396 3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one CAS No. 1306606-97-2

3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one

货号: B1525396
CAS 编号: 1306606-97-2
分子量: 308.09 g/mol
InChI 键: WWDGKNDAVWMBID-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Identity and Nomenclature

3-bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one belongs to the pyrrolidinone family of organic compounds, characterized by a five-membered lactam ring structure containing a nitrogen atom and a carbonyl group. The compound's systematic nomenclature reflects its complex substitution pattern, with the bromine atom positioned at the third carbon of the pyrrolidinone ring and a trifluoromethyl-substituted phenyl group attached to the nitrogen atom.

The chemical identity of this compound is definitively established through multiple standardized identifiers and analytical parameters. According to chemical database records, the compound carries the Chemical Abstracts Service registry number 1306606-97-2, which serves as its unique identifier in chemical literature and commercial databases. The International Union of Pure and Applied Chemistry systematic name for this compound is 3-bromo-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone, which precisely describes the structural arrangement of all substituents.

The molecular structure can be accurately represented through various chemical notation systems. The International Chemical Identifier string for this compound is 1S/C11H9BrF3NO/c12-9-5-6-16(10(9)17)8-3-1-7(2-4-8)11(13,14)15/h1-4,9H,5-6H2, providing a standardized method for computational identification. The Simplified Molecular Input Line Entry System notation, commonly used in cheminformatics, represents the structure as O=C1N(C2=CC=C(C=C2)C(F)(F)F)CCC1Br.

Chemical Property Value Standard
Molecular Formula C₁₁H₉BrF₃NO IUPAC
Molecular Weight 308.09 g/mol Calculated
Chemical Abstracts Service Number 1306606-97-2 Verified
MDL Number MFCD18838851 Beilstein
InChI Key WWDGKNDAVWMBID-UHFFFAOYSA-N Standard

Historical Context and Discovery

The development of this compound emerges from the broader historical context of pyrrolidin-2-one chemistry, which has been an active area of research since the mid-twentieth century. Pyrrolidin-2-ones, also known as gamma-lactams, were first systematically studied for their central nervous system activity in the 1970s, with researchers noting their potential for exhibiting interesting biological properties.

The specific incorporation of trifluoromethyl groups into pharmaceutical compounds gained momentum following landmark research in the 1950s, when scientists first recognized the unique properties imparted by fluorine-containing substituents in biological systems. The strategic placement of trifluoromethyl groups became particularly important after observations that these substituents could significantly enhance drug stability and bioavailability. The development of efficient trifluoromethylation methods in the early 2000s provided synthetic chemists with practical tools for incorporating these groups into complex molecular frameworks.

Historical patent literature reveals that the synthetic methodologies for producing substituted pyrrolidin-2-ones were significantly advanced through work conducted in the 1980s. Patent documentation from this period describes innovative approaches for creating 3-pyrrolin-2-ones through ring closure of N-aroylmethyl-acetamides, with subsequent hydrogenation to yield the corresponding pyrrolidin-2-ones. These synthetic advances laid the groundwork for creating more complex derivatives, including those containing both halogen and fluorine substituents.

The emergence of this compound as a compound of research interest coincides with the pharmaceutical industry's growing appreciation for the unique properties of trifluoromethyl-containing molecules. Research conducted at institutions like Massachusetts Institute of Technology in the 2010s demonstrated that trifluoromethyl groups could be effectively introduced into pharmaceutical scaffolds using novel synthetic methodologies, making previously challenging compounds more accessible for research purposes.

Research Significance and Motivation

The research significance of this compound stems from its unique structural features that combine multiple pharmacologically relevant functional groups within a single molecular framework. The presence of the trifluoromethyl group is particularly noteworthy, as this substituent has become increasingly recognized as a privileged structural motif in modern drug discovery efforts.

Contemporary pharmaceutical research has demonstrated that trifluoromethyl groups can significantly enhance the metabolic stability of drug candidates by increasing their resistance to enzymatic degradation in biological systems. When foreign compounds enter the human body, they are typically processed by liver enzymes that break them down for elimination. The incorporation of trifluoromethyl groups can extend the duration of biological activity by making molecules more resistant to these metabolic processes. This property has made trifluoromethyl-containing compounds valuable components in several successful pharmaceutical products, including widely prescribed medications for depression, arthritis, and diabetes management.

Statistical analysis of large-scale pharmaceutical databases has revealed important insights regarding the effectiveness of trifluoromethyl substitution in drug development. Research examining over 28,000 paired compounds, where methyl groups were systematically replaced with trifluoromethyl groups, found that while the substitution does not universally improve biological activity, approximately 9.19% of such substitutions resulted in at least an order of magnitude improvement in bioactivity. These findings provide quantitative support for the continued investigation of trifluoromethyl-containing compounds in medicinal chemistry applications.

Research Application Significance Reference Context
Metabolic Stability Enhancement High Pharmaceutical Development
Bioactivity Optimization Moderate to High Drug Discovery
Synthetic Intermediate High Organic Synthesis
Receptor Binding Studies Under Investigation Biological Research

The bromine substituent in this compound provides additional research value through its potential for further chemical modification. Bromine atoms serve as excellent leaving groups in various chemical transformations, making this compound particularly useful as a synthetic intermediate for accessing more complex molecular structures. The strategic placement of the bromine atom at the third position of the pyrrolidinone ring allows for selective functionalization reactions that can introduce diverse chemical functionality while preserving the core lactam structure.

Recent investigations into the biological properties of related pyrrolidin-2-one derivatives have revealed promising activities in various therapeutic areas. Compounds within this chemical class have demonstrated potential for central nervous system applications, with some derivatives showing interactions with neurotransmitter systems. The combination of structural features present in this compound suggests potential for developing novel therapeutic agents with improved pharmacological profiles compared to existing treatments.

The research motivation for studying this compound extends beyond its immediate therapeutic potential to include its value as a chemical tool for understanding structure-activity relationships in drug design. The systematic variation of substituents on the pyrrolidin-2-one scaffold, particularly the incorporation of electron-withdrawing groups like trifluoromethyl and reactive groups like bromine, provides researchers with opportunities to probe the molecular basis of biological activity and develop more effective pharmaceutical agents.

属性

IUPAC Name

3-bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF3NO/c12-9-5-6-16(10(9)17)8-3-1-7(2-4-8)11(13,14)15/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDGKNDAVWMBID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1Br)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes for Pyrrolidin-2-one Core with 3-Bromo and 4-(Trifluoromethyl)phenyl Substituents

Bromination of Pyrrolidin-2-one Derivatives

  • Bromination at the 3-position of pyrrolidin-2-one rings can be achieved by treating the pyrrolidinone with brominating agents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin under controlled conditions. This step introduces the bromine substituent selectively at the 3-position of the lactam ring.

  • For the trifluoromethyl-substituted phenyl group, the corresponding aryl bromide can be synthesized by bromination of 4-(trifluoromethyl)benzene derivatives using electrophilic bromination reagents, ensuring regioselectivity at the desired aromatic position.

N-Arylation to Introduce the 1-[4-(Trifluoromethyl)phenyl] Substituent

  • The key step in the synthesis involves the N-arylation of the pyrrolidin-2-one nitrogen with 4-(trifluoromethyl)phenyl halides, typically bromides or iodides.

  • Palladium-catalyzed Buchwald-Hartwig amination is commonly employed for this transformation. Catalysts such as Pd2(dba)3 or Pd(OAc)2 combined with ligands like Xantphos or triphenylphosphine facilitate the coupling under mild to moderate temperatures (80–110 °C) in solvents like toluene or dioxane with bases such as sodium tert-butoxide or potassium carbonate.

  • The reaction is typically conducted under nitrogen atmosphere to prevent oxidation and to maintain catalyst activity.

One-Pot Cyclization and Functional Group Transformations

  • Recent methodologies have demonstrated the feasibility of one-pot transformations starting from donor-acceptor cyclopropanes or azido esters to synthesize substituted pyrrolidin-2-ones, including those bearing aryl substituents.

  • For example, the reaction of donor-acceptor cyclopropanes with anilines under reflux in toluene with acetic acid facilitates ring closure to the pyrrolidin-2-one scaffold, followed by dealkoxycarbonylation to remove ester groups when present.

  • Flow hydrogenation protocols have been developed for the reduction of azido esters to amines, followed by intramolecular cyclization to form the pyrrolidinone ring efficiently.

Detailed Preparation Procedure (Representative Synthesis)

Step Reagents & Conditions Description Yield & Notes
1. Bromination Pyrrolidin-2-one derivative + NBS or 1,3-dibromo-5,5-dimethylhydantoin, solvent (e.g., DCM), 0–25 °C Selective bromination at C-3 of pyrrolidinone ring Moderate to high yields; control of temperature critical to avoid polybromination
2. Preparation of 4-(Trifluoromethyl)phenyl bromide 4-(Trifluoromethyl)benzene + brominating agent, mild conditions Electrophilic aromatic substitution to introduce bromine at para position High regioselectivity; yields >80% reported
3. N-Arylation (Buchwald-Hartwig amination) 3-bromo-pyrrolidin-2-one + 4-(trifluoromethyl)phenyl bromide, Pd2(dba)3 (0.1 eq), Xantphos (0.2 eq), t-BuONa (2 eq), toluene, 90–110 °C, 12 h, N2 atmosphere Coupling of aryl bromide to nitrogen of pyrrolidinone Isolated yields 70–90%; purification by silica gel chromatography or prep-HPLC
4. Purification Silica gel chromatography or preparative HPLC Removal of impurities and side products High purity product obtained; spectral data consistent with expected structure

Analytical Data and Characterization

  • NMR Spectroscopy: Proton and carbon NMR spectra confirm substitution patterns. For example, 1H NMR signals for aromatic protons of the 4-(trifluoromethyl)phenyl group appear as multiplets around 7.5–7.8 ppm, while pyrrolidinone ring protons show characteristic signals between 2.0–4.0 ppm.

  • Mass Spectrometry: Molecular ion peaks consistent with the brominated trifluoromethyl-substituted pyrrolidinone confirm molecular weight.

  • Chromatography: Silica gel chromatography or reversed-phase flash chromatography effectively separates the target compound from by-products.

Research Findings and Optimization Notes

  • The use of palladium catalysts with bulky bidentate ligands (e.g., Xantphos) enhances the coupling efficiency and selectivity in the N-arylation step, minimizing side reactions such as debromination or homocoupling.

  • Temperature control during bromination is critical to avoid over-bromination or decomposition of sensitive intermediates.

  • One-pot procedures combining reduction and cyclization steps have been shown to improve overall efficiency and reduce purification steps, which is advantageous for scale-up.

  • The presence of the trifluoromethyl group on the phenyl ring increases the electron-withdrawing character, which can affect the reactivity of the aryl halide in cross-coupling; thus, reaction conditions may require slight adjustments (e.g., longer reaction times or higher catalyst loading).

Summary Table of Key Preparation Methods

Method Starting Materials Key Reagents & Catalysts Conditions Yield Remarks
Bromination of pyrrolidinone Pyrrolidin-2-one NBS or 1,3-dibromo-5,5-dimethylhydantoin 0–25 °C, DCM Moderate to high Selective C-3 bromination
Aryl bromide synthesis 4-(Trifluoromethyl)benzene Brominating agent Mild electrophilic substitution >80% High regioselectivity
N-Arylation (Buchwald-Hartwig) 3-bromo-pyrrolidin-2-one + 4-(trifluoromethyl)phenyl bromide Pd2(dba)3, Xantphos, t-BuONa 90–110 °C, 12 h, N2 70–90% Efficient N-arylation
One-pot cyclization Donor-acceptor cyclopropane + aniline Acetic acid, toluene reflux One-pot, multi-step ~70% overall Minimizes purification steps
Flow hydrogenation & ring closure Azido ester intermediates Pd/C catalyst, MeOH, flow reactor Continuous flow, mild conditions Comparable to batch Scalable and efficient

化学反应分析

Types of Reactions: 3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and various alkyl halides are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Different halogenated and alkylated derivatives.

科学研究应用

Chemical Properties and Structure

  • Molecular Formula : C₁₁H₉BrF₃NO
  • Molecular Weight : 308.09 g/mol
  • CAS Number : 1306606-97-2

The presence of the trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its biological activity, making it a subject of interest in drug design.

Pharmaceutical Applications

  • Drug Development :
    • 3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one serves as an important building block in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential in treating conditions such as cancer and infectious diseases due to their biological activity .
  • Anticancer Activity :
    • Recent studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, its ability to inhibit specific enzymes involved in cancer metabolism, such as BCAT1/2, has been highlighted .
  • Antimicrobial Properties :
    • The compound has shown promising results against bacterial strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .

Material Science Applications

The unique electronic properties imparted by the trifluoromethyl group make this compound suitable for applications in material science, particularly in the development of specialty chemicals and advanced materials.

Case Studies

  • Anticancer Mechanism Investigation :
    • A study published in MDPI explored the structure-activity relationship (SAR) of trifluoromethyl-containing compounds, demonstrating that strategic placement of the trifluoromethyl group significantly enhances inhibitory potency against various biological targets .
  • Biological Activity Overview :
    • Investigations into the biological activity have shown that this compound interacts with specific molecular targets, enhancing its efficacy as an inhibitor in various pathways related to cancer progression .

作用机制

The mechanism by which 3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the bromine atom plays a crucial role in its reactivity.

Molecular Targets and Pathways:

  • Receptors: The compound may bind to specific receptors in biological systems, influencing signaling pathways.

  • Enzymes: It can act as an inhibitor for certain enzymes, modulating their activity.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Substituted Pyrrolidinones

(a) 3-Bromo-4-(bromomethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
  • Molecular Formula: C₁₂H₁₀Br₂F₃NO
  • Key Features: This analog differs in two ways: (i) the trifluoromethyl group is at the meta position (3-position) on the phenyl ring, and (ii) a bromomethyl substituent is present at the 4-position of the pyrrolidinone.
(b) 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one
  • Molecular Formula: C₁₁H₁₂BrNO
  • Key Features: Replacing the trifluoromethyl group with a methyl group reduces electron-withdrawing effects and lipophilicity. The bromine remains on the phenyl ring rather than the pyrrolidinone, which may diminish electrophilic reactivity at the pyrrolidinone core .
(c) 1-(4-Bromo-3-trifluoromethylphenyl)pyrrolidin-2-one
  • CAS : 1261994-99-3
  • Molecular Formula: C₁₁H₁₀BrF₃NO
  • Key Features: The bromine and trifluoromethyl groups are both on the phenyl ring (positions 4 and 3, respectively), unlike the target compound where bromine is on the pyrrolidinone. This positional isomerism could lead to divergent metabolic stability and target selectivity .

Pyridine and Pyridinone Analogs

(a) 3-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one
  • CAS : 1803696-06-1
  • Molecular Formula: C₆H₃BrF₃NO
  • Key Features: Replacing the pyrrolidinone ring with a pyridinone ring introduces aromaticity, altering electronic distribution and hydrogen-bonding capacity. The trifluoromethyl group at the 4-position may enhance membrane permeability compared to phenyl-substituted analogs .
(b) 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine
  • CAS : 1227591-86-7
  • Molecular Formula: C₇H₅BrF₃NO
  • This compound’s solubility profile may differ significantly due to the pyridine ring’s polarity .

Metabolites and Degradation Products

(a) 4-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
  • Role : A metabolite of the herbicide flurochloridone.
  • Key Features : Substitution of bromine with chlorine reduces molecular weight and alters halogen-specific interactions (e.g., van der Waals forces). The chloromethyl group may render the compound more prone to hydrolysis compared to brominated analogs .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one C₁₁H₈BrF₃NO 314.09 Br (pyrrolidinone 3), CF₃ (phenyl para) High lipophilicity, electrophilic core
3-Bromo-4-(bromomethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one C₁₂H₁₀Br₂F₃NO 414.03 Br (pyrrolidinone 3), BrCH₂ (4), CF₃ (meta) Increased steric hindrance
1-(4-Bromo-3-trifluoromethylphenyl)pyrrolidin-2-one C₁₁H₁₀BrF₃NO 297.11 Br (phenyl 4), CF₃ (phenyl 3) Positional isomerism alters metabolism
3-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one C₆H₃BrF₃NO 233.99 Br (pyridinone 3), CF₃ (4) Aromatic ring enhances stability
4-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one C₁₂H₁₀ClF₃NO 276.66 ClCH₂ (pyrrolidinone 4), CF₃ (meta) Higher hydrolytic susceptibility

Research Implications

  • Electron-Withdrawing Effects : The trifluoromethyl group enhances resistance to oxidative metabolism compared to methyl or hydrogen substituents .
  • Halogen Position: Bromine on the pyrrolidinone ring (vs. the phenyl ring) increases the compound’s electrophilicity, making it a candidate for nucleophilic substitution reactions in drug design .
  • Metabolic Stability : Analogs with para-substituted trifluoromethyl groups exhibit longer half-lives in soil (e.g., t₁/₂ = 22.4 days for flurochloridone metabolites) compared to meta-substituted derivatives .

生物活性

3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one is a synthetic organic compound notable for its diverse applications in medicinal chemistry and material science. Its unique structure, characterized by a bromine atom and a trifluoromethyl group, enhances its biological activity. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, synthesis methods, and relevant case studies.

  • Molecular Formula : C11H9BrF3NO
  • Molecular Weight : 308.09 g/mol
  • CAS Number : 1306606-97-2

The presence of the trifluoromethyl group significantly influences the compound's electronic properties, enhancing its reactivity and binding affinity to biological targets.

Research indicates that this compound exhibits high selectivity for cannabinoid type-1 (CB1) receptors. Studies have shown that compounds with similar structures can modulate neurotransmitter systems, particularly through interactions with dopamine and serotonin receptors .

Binding Affinity

The compound's binding affinity for CB1 receptors has been evaluated in various studies. For example, it was found to bind selectively at low nanomolar concentrations, indicating potential as a therapeutic agent in managing conditions like chronic pain and anxiety disorders .

Study 1: CB1 Receptor Interaction

A study evaluated the in vivo binding of this compound using PET imaging in animal models. The results demonstrated significant uptake in CB1-rich brain regions, supporting its potential as a radioligand for imaging studies .

Study 2: Anticancer Properties

In vitro assays indicated that this compound exhibited cytotoxic effects against various cancer cell lines. The compound's mechanism involved the induction of apoptosis through modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Bromination of Pyrrolidinone : Involves treating pyrrolidinone derivatives with bromine under controlled conditions.
  • Trifluoromethylation : The introduction of the trifluoromethyl group can be performed using trifluoromethylating agents like trifluoromethylsulfonium salts.
  • Substitution Reactions : Reacting bromoacetyl derivatives with 4-trifluoromethyl anilines in the presence of bases like triethylamine to facilitate substitution reactions.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
3-Bromo-1-(3-bromophenyl)pyrrolidin-2-oneContains two bromine substituentsIncreased reactivity due to multiple halogens
4-Trifluoromethylphenylpyrrolidin-2-oneLacks bromine but retains trifluoromethyl groupPotentially lower reactivity compared to brominated analogs
1-(4-Trifluoromethylphenyl)pyrrolidineSimilar core structure without carbonyl functionalityLess polar than the target compound

This table highlights how variations in substituents influence the chemical behavior and biological activity of related compounds.

常见问题

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via bromination of a pyrrolidin-2-one precursor followed by coupling with a trifluoromethylphenyl group. Key steps include:

  • Bromination : Use N-bromosuccinimide (NBS) in anhydrous DMF under controlled temperatures (0–25°C) to minimize side reactions .
  • Coupling : Employ Buchwald-Hartwig amination or Ullmann-type reactions with copper/ligand catalysts to attach the aryl group. Optimize solvent (e.g., toluene or DMF) and base (e.g., Cs₂CO₃) to enhance reactivity .
  • Purification : Use column chromatography with silica gel or preparative HPLC to isolate the product, achieving yields >70% .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how are data ambiguities resolved?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm bromine/trifluoromethyl incorporation. ¹⁹F NMR detects trifluoromethyl environments .
  • HRMS : Validates molecular weight and bromine isotope patterns .
  • XRD : Resolves stereochemical ambiguities (e.g., lactam ring conformation) by analyzing bond lengths and angles .
  • Chiral Chromatography : Use SFC or HPLC with chiral columns (e.g., Daicel Chiralpak®) to assess enantiopurity if asymmetric synthesis is attempted .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and biological interactions of this compound?

  • Methodology :

  • DFT Calculations : Study electron distribution using Gaussian09 at the B3LYP/6-31G(d) level to predict nucleophilic/electrophilic sites. The trifluoromethyl group’s electron-withdrawing effect reduces electron density on the lactam ring, influencing reactivity .
  • Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., kinases or GPCRs). The bromine atom may occupy hydrophobic pockets, while the trifluoromethyl group enhances binding via van der Waals interactions .

Q. What experimental approaches resolve contradictions in crystallographic data caused by polymorphism or dynamic conformational changes?

  • Methodology :

  • Variable-Temperature XRD : Analyze crystals at 100–298 K to detect conformational flexibility in the pyrrolidinone ring or aryl group orientation .
  • Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to identify polymorphic forms .
  • Solid-State NMR : Use ¹³C cross-polarization magic-angle spinning (CP/MAS) to distinguish between polymorphs based on chemical shift anisotropy .

Q. How do bromine and trifluoromethyl substituents influence the compound’s electronic properties and metabolic stability?

  • Methodology :

  • Hammett Analysis : Quantify electronic effects using σₚ values (Br: +0.23; CF₃: +0.54) to predict resonance/inductive contributions. The CF₃ group increases electrophilicity, while Br enhances lipophilicity (clogP +1.2) .
  • Microsomal Stability Assays : Incubate the compound with liver microsomes (human/rat) and measure degradation via LC-MS. The CF₃ group reduces oxidative metabolism by cytochrome P450 enzymes, improving half-life (t₁/₂ > 60 min) .

Q. What strategies mitigate challenges in scaling up the synthesis while maintaining stereochemical integrity?

  • Methodology :

  • Flow Chemistry : Use continuous-flow reactors to control exothermic bromination steps and improve heat dissipation, reducing byproducts .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., Josiphos or BINAP) with palladium catalysts during aryl coupling to preserve enantiopurity at scale .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。